1,10-Dibromodecane-D20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-KHKAULECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,10-Dibromodecane-D20 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 1,10-Dibromodecane-D20, a deuterated analog of 1,10-Dibromodecane. This document is intended for professionals in research and development who require a stable, isotopically labeled internal standard for quantitative analytical techniques.

Core Chemical Properties and Structure

This compound is a saturated hydrocarbon chain with bromine atoms at the terminal positions, where all 20 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analog or related compounds.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart for comparison.

| Property | This compound | 1,10-Dibromodecane (for comparison) |

| Molecular Formula | C₁₀D₂₀Br₂ | C₁₀H₂₀Br₂[1][2][3] |

| Molecular Weight | 320.20 g/mol [4] | 300.07 g/mol [1][2] |

| CAS Number | 150017-88-2[3] | 4101-68-2[1][2][3][5] |

| Appearance | Expected to be a colorless to beige crystalline solid. | Beige to brown crystalline low melting solid.[3] |

| Melting Point | Data not available; expected to be similar to the non-deuterated form. | 25-27 °C[5] |

| Boiling Point | Data not available; expected to be similar to the non-deuterated form. | 160 °C at 15 mmHg[5] |

| Density | Data not available; expected to be slightly higher than the non-deuterated form. | 1.335 g/mL at 25 °C[5] |

| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water.[3] |

Chemical Structure

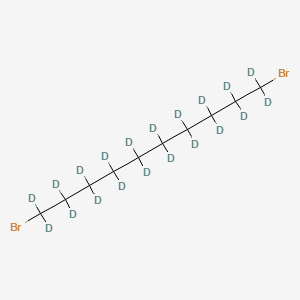

The structure of this compound consists of a linear ten-carbon chain where each carbon is fully deuterated, and the terminal carbons are bonded to bromine atoms.

Structural Representation:

Br-(CD₂)₁₀-Br

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS).[4] The co-elution of the deuterated standard with the analyte of interest allows for correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.[6][7]

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol provides a general methodology for the quantification of an analyte (e.g., 1,10-Dibromodecane) in a sample matrix using this compound as an internal standard.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 1,10-Dibromodecane) in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards:

- Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks to achieve a range of concentrations that bracket the expected sample concentration.

- Add a fixed amount of the internal standard stock solution to each calibration standard.

- Dilute to the final volume with the solvent.

3. Sample Preparation:

- To a known volume or weight of the sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.

- Perform the necessary extraction and cleanup procedures to isolate the analyte and internal standard from the sample matrix.

4. GC-MS Analysis:

- Inject a fixed volume of each calibration standard and prepared sample into the GC-MS system.

- Develop a suitable GC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

- Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the analyte and the deuterated internal standard.

5. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard in each chromatogram.

- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.

- Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in the calibration standards.

- Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conceptual Synthesis Pathway

Caption: Conceptual synthesis pathway for this compound.

References

- 1. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,10-二溴癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,10-Dibromodecane | 4101-68-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

1,10-Dibromodecane-D20 physical characteristics and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,10-Dibromodecane-D20, a deuterated analogue of 1,10-dibromodecane (B1670030). Due to the limited availability of specific experimental data for the deuterated compound, the physical properties presented are based on the well-documented data for the non-deuterated form, 1,10-dibromodecane. It is important to note that while the physical properties are expected to be very similar, slight variations may exist.

Physical and Chemical Properties

This compound is the deuterium-labeled version of 1,10-dibromodecane.[1] It is primarily used as a tracer or as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Appearance

At room temperature, 1,10-dibromodecane is a colorless to white or beige crystalline solid, powder, or fused solid.[2][3][4] It may also appear as a colorless to pale yellow liquid. Some sources describe it as having a faint, sweet odor.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1,10-dibromodecane. These values should be considered as close approximations for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀D₂₀Br₂ | N/A |

| Molecular Weight | 320.20 g/mol | [1] |

| Melting Point | 25-27 °C | [4][5] |

| Boiling Point | 160 °C at 15 mmHg | [5] |

| Density | 1.335 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4912 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3] |

| Flash Point | 112 °C (closed cup) | |

| CAS Number | 150017-88-2 | N/A |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of 1,10-dibromodecane, which can be adapted for the synthesis of this compound by starting with 1,10-decanediol-D22.

Materials:

-

1,10-decanediol-D22

-

48% aqueous hydrobromic acid

-

85% v/v sulfuric acid (cold)

-

10% sodium carbonate solution

-

Water

Procedure:

-

To a single-necked, round-bottomed flask equipped with a fractionating column and a Dean-Stark trap, add 1,10-decanediol-D22 (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (in a volume-to-weight ratio of about 7:1 to the diol).[6]

-

Heat the reaction mixture in an oil bath to 145-150°C with rapid magnetic stirring.[6]

-

The initial boiling point of the azeotrope will be around 89-92°C. Collect the lower aqueous layer in the Dean-Stark trap.[6]

-

Continue to collect the aqueous phase until about half of the theoretical volume of water is removed. At this point, the temperature at the head of the fractionating column will begin to rise.[6]

-

Set the condenser for total reflux and continue heating for several hours.[6]

-

After the reflux period, resume collection of the aqueous phase for another hour, during which the head temperature may rise to 96-100°C.[6]

-

Once the reaction is complete, cool the mixture. The octane phase, which may be light tan, contains the desired product.

-

Wash the octane phase with cold 85% v/v sulfuric acid (initially with 10 mL, followed by 5 mL) to remove any color and brominated byproducts.[6]

-

Neutralize the octane solution by washing with water and then with a 10% sodium carbonate solution until all acidity is removed.[3]

-

Remove the octane solvent from the neutralized solution under reduced pressure using a Vigreux column.[6]

-

The residue, which should be the crude this compound, can be further purified by Kugelrohr distillation.[6]

Diagrams

Synthesis of this compound

Caption: Synthesis of this compound from 1,10-Decanediol-D22.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,10-Dibromodecane, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-二溴癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1,10-Dibromodecane-D20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,10-Dibromodecane-D20, a deuterated analogue of 1,10-dibromodecane (B1670030). Given the absence of a direct, established protocol for this specific isotopologue, this document outlines a rational, multi-step synthesis based on established methodologies for alkane deuteration, terminal hydroxylation, and diol to dibromide conversion. The protocols provided are adapted from literature precedents for similar non-deuterated and deuterated molecules.

Synthetic Strategy Overview

The proposed synthesis of this compound is a three-step process commencing with the exhaustive deuteration of n-decane. The resulting perdeuterated n-decane (decane-d22) is then subjected to a regioselective terminal dihydroxylation to yield 1,10-decanediol-d22. Finally, this deuterated diol is converted to the target molecule, this compound, via a substitution reaction.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Exhaustive Deuteration of n-Decane to Decane-d22

This procedure is adapted from a method for the multiple deuteration of alkanes using a mixed platinum and rhodium on carbon catalytic system.

Experimental Workflow:

Caption: Workflow for the exhaustive deuteration of n-decane.

Methodology:

A suspension of n-decane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a mixture of i-PrOD-d8 (0.5 mL) and D2O (2.0 mL) is prepared in a 6 mL stainless-steel sealed tube. The mixture is stirred at 120 °C under atmospheric pressure for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a membrane filter (e.g., Millipore, Millex®-LH, 0.2 µm) to remove the catalysts. The filtrate is then extracted with diethyl ether (20 mL) and water (20 mL). The aqueous layer is further extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield the deuterated product, decane-d22.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | n-Decane |

| Molar Ratio (Substrate:Pt/C:Rh/C) | 1 : 0.15 : 0.15 |

| Reaction Temperature | 120 °C |

| Reaction Time | 24 hours |

| Yield of Decane-d22 | ~85-95% |

| Deuterium Incorporation | >98% |

Step 2: Terminal Dihydroxylation of Decane-d22 to 1,10-Decanediol-d22

This step utilizes a biocatalytic approach with an engineered cytochrome P450 enzyme, known for its ability to perform regioselective hydroxylation of alkanes.

Experimental Workflow:

Caption: Workflow for the biocatalytic dihydroxylation of decane-d22.

Methodology:

A whole-cell biotransformation is conducted using a recombinant E. coli strain expressing an engineered cytochrome P450 monooxygenase (e.g., a variant of CYP153A6) known for terminal alkane hydroxylation. The cells are cultured in a suitable medium to a desired optical density. Decane-d22 is then added to the culture, and the biotransformation is allowed to proceed under controlled temperature and aeration for 24-48 hours. The reaction mixture is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 1,10-decanediol-d22.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Biocatalyst | Recombinant E. coli expressing engineered CYP153A6 |

| Substrate Concentration | 1-5 g/L |

| Incubation Temperature | 30 °C |

| Incubation Time | 24-48 hours |

| Yield of 1,10-Decanediol-d22 | ~40-60% |

| Purity | >95% |

Step 3: Conversion of 1,10-Decanediol-d22 to this compound

This procedure is based on a well-established method for the synthesis of 1,10-dibromodecane from its corresponding diol.[1]

Experimental Workflow:

Caption: Workflow for the dibromination of 1,10-decanediol-d22.

Methodology:

In a round-bottomed flask equipped with a Dean-Stark trap and a condenser, 1,10-decanediol-d22 (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane are combined.[1] The mixture is heated to 145-150 °C with vigorous stirring.[1] Water is removed azeotropically. After the theoretical amount of water is collected, the reaction is refluxed for several hours.[1] The octane layer is then washed with cold 85% v/v sulfuric acid, neutralized, and dried.[1] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.[1]

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1,10-Decanediol-d22 |

| Reagent | 48% Aqueous HBr |

| Reaction Temperature | 145-150 °C |

| Reaction Time | ~7 hours |

| Yield of this compound | ~85-95% |

| Purity | >98% |

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the entire synthetic sequence.

| Step | Starting Material | Key Reagents/Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Deuteration | n-Decane | Pt/C, Rh/C, i-PrOD-d8, D2O | 120 | 24 | 85-95 |

| 2. Dihydroxylation | Decane-d22 | Engineered E. coli (CYP153A6) | 30 | 24-48 | 40-60 |

| 3. Dibromination | 1,10-Decanediol-d22 | 48% aq. HBr | 145-150 | ~7 | 85-95 |

Concluding Remarks

This technical guide outlines a viable, albeit challenging, synthetic route to this compound. The initial exhaustive deuteration and final dibromination steps are based on robust chemical methodologies. The key challenge lies in the regioselective terminal dihydroxylation of the perdeuterated alkane. The proposed biocatalytic approach offers a promising solution to this challenge, leveraging the high selectivity of engineered enzymes. Researchers and drug development professionals can use this guide as a foundational framework for the synthesis of this and other perdeuterated long-chain alkanes and their derivatives. Further optimization of the biocatalytic step may be required to enhance the overall efficiency of the synthesis.

References

1,10-Dibromodecane-D20 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,10-Dibromodecane-D20, a deuterated analog of 1,10-Dibromodecane. Its primary application is as an internal standard for quantitative analyses in various research and development settings.

Core Compound Data

This compound is a stable isotope-labeled compound essential for enhancing the accuracy and precision of quantitative analytical methods.[1] The replacement of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically similar to its non-deuterated counterpart but has a different mass, allowing for its use as an internal standard in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparative purposes.

| Property | This compound | 1,10-Dibromodecane (for reference) |

| CAS Number | 150017-88-2 | 4101-68-2[2][3][4] |

| Molecular Formula | C₁₀D₂₀Br₂ | C₁₀H₂₀Br₂[2][5] |

| Molecular Weight | 320.20 | 300.07 g/mol [2][4] |

| Melting Point | Not available | 25-27 °C[4][6][7] |

| Boiling Point | Not available | 160 °C at 15 mmHg[4][6][7] |

| Density | Not available | 1.335 g/mL at 25 °C[4][6][7] |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The addition of a known quantity of the deuterated standard to samples and calibration standards allows for the correction of variations that may occur during sample preparation, injection, and ionization, thereby improving the accuracy and reliability of the analytical results.

Experimental Protocols

The following is a representative protocol for the use of a deuterated internal standard, such as this compound, in a quantitative LC-MS/MS analysis. This protocol is a general guideline and may require optimization for specific applications.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte and this compound. Dissolve each in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final volume of 1 mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution. These solutions will be used to construct a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.

Sample Preparation (Protein Precipitation Example)

This protocol is a common method for extracting small molecules from biological matrices like plasma or serum.

-

Aliquoting: In a microcentrifuge tube, add 100 µL of each sample (calibrator, quality control, or unknown).

-

Spiking: Add 10 µL of the internal standard spiking solution to each tube.

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

-

Vortexing: Vigorously vortex each tube for at least 30 seconds.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a quantitative analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways

As a synthetic, deuterated aliphatic hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its utility is confined to its role as an analytical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,10-Dibromodecane | 4101-68-2 [chemicalbook.com]

- 4. 1,10-ジブロモデカン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 1,10-Dibromodecane [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 1,10-Dibromodecane-D20 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-dibromodecane-d20. Due to the limited availability of specific quantitative data for the deuterated form, this document infers the solubility profile from data on its non-deuterated counterpart, 1,10-dibromodecane (B1670030). The substitution of hydrogen with deuterium (B1214612) is generally not expected to significantly alter the solubility properties.

Core Principles of Solubility

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] 1,10-Dibromodecane possesses a long, non-polar ten-carbon chain, which is the dominant feature of the molecule. The two terminal bromine atoms introduce a degree of polarity, but the overall character of the molecule remains largely non-polar.[1] Consequently, it is expected to be more soluble in non-polar organic solvents and have low solubility in highly polar solvents like water.[1][3][4][5]

Qualitative Solubility Data

| Solvent Classification | Common Solvents | Expected Solubility of 1,10-Dibromodecane |

| Non-Polar Solvents | Hexane, Toluene, Cyclohexane, Carbon Tetrachloride | Soluble |

| Polar Aprotic Solvents | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Miscible |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble, potentially slightly less so in cold conditions[6] |

| Highly Polar Solvents | Water | Insoluble[6][7] |

Experimental Protocols

The following is a general experimental protocol for determining the qualitative solubility of a solid compound like this compound in a range of laboratory solvents. This protocol is adapted from standard laboratory procedures for solubility determination.[8][9][10][11]

Objective: To qualitatively assess the solubility of this compound in various solvents at room temperature.

Materials:

-

This compound

-

A selection of dry solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or cylinders

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg). It is crucial to use the same amount of solute for each test to allow for comparison.

-

Addition of Solvent: Add a specific volume of the corresponding solvent to each test tube (e.g., 1 mL).[8]

-

Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.[8][11]

-

Observation: Allow the test tubes to stand and observe the contents. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.

-

Classification:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,10-Dibromodecane [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. saltise.ca [saltise.ca]

A Technical Guide to 1,10-Dibromodecane-D20: Commercial Availability and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and potential applications of 1,10-Dibromodecane-D20, a deuterated analog of 1,10-dibromodecane (B1670030). This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this stable isotope-labeled compound in their studies.

Introduction

This compound (CAS No: 150017-88-2) is a specialized chemical reagent in which the twenty hydrogen atoms on the decane (B31447) chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in mass spectrometry-based quantitative analysis and as a building block for the synthesis of deuterated molecules. Its near-identical chemical properties to its non-deuterated counterpart, coupled with its distinct mass, allow for its use as an internal standard to improve the accuracy and precision of analytical measurements.

Commercial Suppliers and Availability

The availability of this compound is currently limited to a few specialized chemical suppliers. The following table summarizes the known commercial sources and provides key quantitative data to aid in the procurement process.

| Supplier | Catalog Number | Available Quantities | Price (USD) | Isotopic Purity | Notes |

| C/D/N Isotopes | D-2659 | 0.1 g 0.25 g | ~ | 98 atom % D | Prices are converted from CAD and are subject to change. |

| MedChemExpress | HY-W009240S | Not specified | Price available upon request | Not specified | Product is listed for research use. |

| Pharmaffiliates | PAPST005435 | Not specified | Login required for price and availability | Not specified | Primarily serves the pharmaceutical research sector. |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Applications and Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Additionally, its structure as a bifunctional alkyl halide suggests its potential as a monomer in the synthesis of deuterated polymers.[2][3]

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general framework for utilizing this compound as an internal standard for the quantification of 1,10-dibromodecane or a structurally related analyte in a complex matrix (e.g., biological fluids, environmental samples). This method is based on the principle of isotope dilution mass spectrometry.[4][5]

1. Preparation of Stock and Working Solutions:

- Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte at the same concentration in the same solvent.

- IS Working Solution: Dilute the IS stock solution to a concentration that will yield a robust signal in the mass spectrometer when a small volume is added to the sample. The optimal concentration should be determined empirically.

- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix. Add a fixed amount of the IS working solution to each calibration standard.

2. Sample Preparation:

- To a known volume or weight of the unknown sample, add the same fixed amount of the IS working solution as was added to the calibration standards.

- Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

3. LC-MS/MS Analysis:

- Chromatography: Develop a liquid chromatography method that provides good separation and peak shape for the analyte. The deuterated internal standard is expected to co-elute with the non-deuterated analyte.[4]

- Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ions for both molecules.

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and unknown sample.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Use in Polymer Synthesis

This compound can potentially be used as a deuterated monomer in condensation polymerization reactions. The two bromine functional groups can react with other difunctional monomers (e.g., diamines, diols, dithiols) to form deuterated polymers.[2][3] The incorporation of deuterium can be advantageous for specific applications, such as in neutron scattering studies of polymer structure and dynamics, or to alter the infrared absorption properties of the material.[2]

Logical Workflow for Sourcing and Application

The following diagram illustrates a logical workflow for a research project involving this compound.

Caption: A logical workflow for sourcing and applying this compound in a research setting.

Signaling Pathways and Experimental Workflows

As this compound is a chemical reagent and not a biologically active molecule that directly interacts with signaling pathways, a signaling pathway diagram is not applicable. The experimental workflow is best represented by the logical workflow diagram provided above.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to the Isotopic Purity and Enrichment of 1,10-Dibromodecane-D20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-Dibromodecane-D20, a deuterated internal standard critical for achieving accuracy and precision in quantitative analytical methods. Internal standards are essential in correcting for the variability inherent in complex sample analysis, and deuterated compounds represent the gold standard for these applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]

Introduction to this compound

This compound is the deuterium-labeled form of 1,10-dibromodecane, where all 20 hydrogen atoms have been replaced by deuterium (B1214612).[2] This isotopic substitution makes it an ideal internal standard for the quantification of its non-labeled counterpart or other long-chain alkyl halides. Its chemical and physical properties closely mimic those of the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.[3]

Key Properties:

-

Chemical Formula: C₁₀D₂₀Br₂

-

Molecular Weight: Approximately 320.20 g/mol [2]

-

CAS Number: 150017-88-2[2]

-

Appearance: Typically a colorless to white crystalline solid.[4]

-

Application: Primarily used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Isotopic Purity and Enrichment

The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position, while isotopic purity relates to the percentage of molecules in the sample that contain the desired isotopic label.[3] For this compound, a high level of deuterium incorporation is crucial to minimize any isotopic overlap with the analyte's natural abundance isotopes.[3]

Commercially available this compound typically boasts a high isotopic enrichment.[2]

Quantitative Data

The isotopic purity and enrichment of this compound are determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are representative data presented in a structured format.

Table 1: Isotopic Enrichment and Purity of this compound

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment | ≥ 98 atom % D | 2H NMR, HRMS |

| Chemical Purity | ≥ 97% | GC-MS, 1H NMR |

Table 2: Representative Mass Spectrometry Data for this compound

| Isotopologue | Expected Mass (m/z) | Relative Abundance (%) |

| D20 (fully deuterated) | 320.20 | > 95 |

| D19 (singly de-deuterated) | 319.19 | < 5 |

| D18 (doubly de-deuterated) | 318.18 | < 1 |

Note: The relative abundances are illustrative and can vary between batches.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a fully deuterated 1,10-decanediol (B1670011) (1,10-decanediol-d22). The following is a detailed experimental protocol adapted from the synthesis of the non-deuterated analogue.[4][5]

Materials:

-

1,10-Decanediol-d22 (1 equivalent)

-

48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1,10-decanediol-d22, 48% aqueous hydrobromic acid, and octane.

-

Heat the reaction mixture to 145-150°C with vigorous stirring.

-

Collect the water that azeotropically distills with the octane in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, continue to reflux the reaction mixture for several hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization to obtain the final product.

Quantitative Analysis using this compound as an Internal Standard

The following is a generalized workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.[1][2]

Materials:

-

Analyte of interest

-

This compound (internal standard)

-

Sample matrix (e.g., plasma, tissue homogenate)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Add an organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte and internal standard from matrix components using a suitable chromatography column and mobile phase gradient.

-

Detect the analyte and internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the logical workflow for the use of a deuterated internal standard in quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship demonstrating how an internal standard corrects for variability.

References

Methodological & Application

Application Note: Quantification of Brominated Flame Retardants in Environmental Samples Using 1,10-Dibromodecane-d20 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of brominated flame retardants (BFRs) in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure accuracy and precision, 1,10-Dibromodecane-d20 is employed as an internal standard to correct for variations in sample preparation and instrument response. This deuterated standard is particularly well-suited for this application due to its structural similarity to many BFRs and its distinct mass, which allows for clear differentiation from the target analytes. The protocol outlined below is applicable to a range of environmental samples, including sediment, sludge, and biota.

Introduction

Brominated flame retardants are a class of organobromine compounds that are added to a wide variety of consumer products to reduce their flammability. Due to their persistence and potential for bioaccumulation, BFRs have become ubiquitous environmental contaminants.[1][2] Accurate and reliable quantification of these compounds in environmental samples is crucial for assessing their environmental fate and potential risks to human and ecological health.

Isotope dilution mass spectrometry is a powerful technique for the quantification of trace-level contaminants.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability that can arise during sample extraction, cleanup, and instrumental analysis.[3][4] The ideal internal standard should have similar physicochemical properties to the analytes of interest, ensuring that it behaves similarly throughout the entire analytical process. This compound serves as an excellent internal standard for a variety of long-chain brominated hydrocarbons due to its similar chromatographic behavior and ionization efficiency.

This application note provides a detailed protocol for the extraction, cleanup, and GC-MS/MS analysis of BFRs in environmental samples using this compound as an internal standard.

Experimental Workflow

Figure 1. Experimental workflow for the analysis of BFRs.

Materials and Methods

Reagents and Standards

-

Solvents: Hexane (B92381), Dichloromethane (B109758) (DCM), Methanol (all pesticide residue grade)

-

Standards: Certified reference standards of target BFRs (e.g., PBDEs, HBCD), this compound (Internal Standard)

-

Solid Phase Extraction: Multi-layer silica gel columns

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Sample Preparation Protocol

-

Sample Collection and Homogenization: Collect representative environmental samples. Homogenize solid samples prior to extraction.

-

Internal Standard Spiking: Accurately weigh 5-10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound solution.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and dichloromethane for 16-24 hours.

-

Lipid Removal (for biota samples): Perform gel permeation chromatography (GPC) or acid digestion to remove lipids.

-

Column Cleanup: Concentrate the extract and apply it to a multi-layer silica gel column for cleanup and fractionation.

-

Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS/MS Analysis Protocol

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Program: 100°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Reaction Monitoring (SRM)

Table 1: SRM Transitions for Target Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 320.2 | 159.1 | 15 |

| Analyte 1 (e.g., BDE-47) | 485.7 | 327.8 | 20 |

| Analyte 2 (e.g., BDE-99) | 563.6 | 405.7 | 25 |

| Analyte 3 (e.g., HBCD) | 641.5 | 79.0 | 30 |

Results and Discussion

The use of this compound as an internal standard provides excellent correction for analyte losses during sample preparation and for variations in instrument performance. The deuterated standard co-elutes with the target BFRs, ensuring accurate quantification across a wide range of concentrations.

Table 2: Recovery of Internal Standard in Different Matrices

| Matrix | Number of Replicates | Average Recovery (%) | Standard Deviation (%) |

| Sediment | 5 | 92.5 | 5.8 |

| Sludge | 5 | 88.1 | 7.2 |

| Fish Tissue | 5 | 95.3 | 4.5 |

The high recovery rates of this compound across different and complex matrices demonstrate its suitability as an internal standard for this application.

Table 3: Quantification of BFRs in a Certified Reference Material (CRM)

| Analyte | Certified Value (ng/g) | Measured Value (ng/g) | Recovery (%) |

| BDE-47 | 5.2 ± 0.8 | 5.0 | 96.2 |

| BDE-99 | 7.8 ± 1.1 | 7.5 | 96.2 |

| HBCD | 12.5 ± 2.3 | 11.9 | 95.2 |

The excellent agreement between the measured and certified values for the BFRs in the CRM validates the accuracy of the analytical method.

Logical Relationship for Quantification

Figure 2. Logic for calculating analyte concentration.

Conclusion

The method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantification of brominated flame retardants in various environmental matrices. The detailed protocol for sample preparation and GC-MS/MS analysis ensures high sensitivity and reproducibility, making it suitable for routine environmental monitoring and research applications. The use of a deuterated internal standard is critical for achieving high-quality data in complex sample matrices.

References

- 1. accustandard.com [accustandard.com]

- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

Application Notes and Protocols: Preparation of 1,10-Dibromodecane-D20 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Dibromodecane-D20 is the deuterated form of 1,10-Dibromodecane, a valuable intermediate in organic synthesis. The incorporation of deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of molecules, making deuterated compounds like this compound useful as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and as tracers in metabolic studies[1]. Proper preparation of stock solutions is critical to maintain the isotopic and chemical purity of the compound, ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, including recommendations for handling, storage, and quality control.

Quantitative Data

The precise solubility of this compound in various organic solvents is not extensively published and should be determined empirically. The following table provides the known physical properties of the non-deuterated analogue, 1,10-Dibromodecane, which are expected to be very similar to the deuterated version, and a template for recording experimentally determined solubility data.

Table 1: Physical Properties of 1,10-Dibromodecane and Solubility Data Template for this compound.

| Property | Value (for 1,10-Dibromodecane) |

| Molecular Formula | C10D20Br2 |

| Molecular Weight | 320.20 g/mol (approx.) |

| Appearance | White flaky crystals or colorless liquid[2][3] |

| Melting Point | 25-27 °C (lit.)[2][4] |

| Boiling Point | 160 °C/15 mmHg (lit.)[2][4] |

| Density | 1.335 g/mL at 25 °C (lit.)[2][4] |

| Water Solubility | Insoluble[2][3] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and other organic solvents[2] |

Table 2: Experimental Solubility of this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound. It is crucial to handle deuterated compounds under controlled conditions to prevent isotopic dilution and chemical degradation.

Materials and Equipment:

-

This compound (solid)

-

Anhydrous, high-purity organic solvent (e.g., Deuterated Chloroform, Anhydrous Acetonitrile, or Anhydrous Tetrahydrofuran)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Gas-tight syringes

-

Inert gas source (dry nitrogen or argon)

-

Glove box or fume hood

-

Amber glass vials with tight-fitting septa

-

Desiccator

Safety Precautions:

-

1,10-Dibromodecane is harmful if inhaled, in contact with skin, or if swallowed, and is irritating to the eyes, respiratory system, and skin[2]. Assume this compound has similar properties.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, such as a fume hood or glove box.

Procedure:

-

Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture on the cold compound, which could lead to isotopic dilution[5].

-

Inert Atmosphere: Perform all subsequent manipulations under a dry, inert atmosphere (nitrogen or argon) to minimize exposure to moisture and oxygen[6][7][8]. A glove box is ideal for this purpose.

-

Weighing: Carefully open the container and accurately weigh the desired mass of this compound using a calibrated analytical balance.

-

Dissolution:

-

Transfer the weighed compound to a Class A volumetric flask of the desired volume.

-

Using a gas-tight syringe, add a small amount of the chosen anhydrous solvent to the flask to dissolve the compound.

-

Once dissolved, add the solvent to the flask until it is about 90% full.

-

Cap the flask and gently swirl to ensure the solution is homogeneous.

-

Carefully add the solvent to the calibration mark on the neck of the flask.

-

Cap the flask and invert it several times to ensure thorough mixing.

-

-

Storage:

-

Aliquot the stock solution into single-use amber glass vials with tight-fitting septa to minimize contamination and degradation from light exposure[5].

-

For short-term storage, refrigeration at 2-8 °C may be sufficient.

-

For long-term storage, store the vials at -20 °C or -80 °C[6][9].

-

Always allow the vials to equilibrate to room temperature before use to prevent condensation.

-

Visualization of the Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,10-Dibromodecane [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 1,10-ジブロモデカン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chromservis.eu [chromservis.eu]

- 9. medchemexpress.cn [medchemexpress.cn]

Application of 1,10-Dibromodecane-D20 in Environmental Sample Analysis

Introduction

1,10-Dibromodecane-D20 is a deuterated form of 1,10-dibromodecane, a long-chain brominated alkane. In environmental analysis, isotopically labeled compounds like this compound are invaluable as internal standards for quantification by isotope dilution mass spectrometry (IDMS). This technique offers high accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response. Due to its structural similarity to certain brominated flame retardants (BFRs) and other persistent organic pollutants (POPs), this compound is a suitable internal standard for the analysis of these compounds in complex environmental matrices such as soil, water, and sediment.

The use of a deuterated internal standard is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) analysis. Since the deuterated standard is chemically almost identical to the native analyte, it co-elutes and experiences similar ionization and fragmentation, but it is distinguishable by its higher mass. This allows for accurate quantification even in the presence of matrix interferences that can suppress or enhance the analytical signal.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique for the quantification of analytes. A known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. The mass spectrometer separately measures the signals of the native analyte and the isotopically labeled internal standard. Because the native analyte and the internal standard behave nearly identically during sample processing, any losses will affect both equally. Therefore, the ratio of the native analyte to the internal standard remains constant. By measuring this ratio in the final extract and knowing the amount of internal standard initially added, the concentration of the native analyte in the original sample can be accurately calculated.

Experimental Protocols

The following are generalized protocols for the analysis of brominated organic compounds in environmental samples using this compound as an internal standard. These protocols are based on established methods for POPs analysis and should be optimized and validated for specific laboratory conditions and target analytes.

1. Analysis of Soil and Sediment Samples

a. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 ng/µL solution in a suitable solvent like nonane (B91170) or toluene).

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent mixture (e.g., 200 mL of hexane:acetone, 1:1 v/v) to the boiling flask. Extract the sample for 16-24 hours.

-

Solvent Evaporation: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.

b. Extract Cleanup

-

Sulfur Removal (if necessary for sediments): If elemental sulfur is present, it can be removed by adding activated copper granules to the extract and agitating.

-

Column Chromatography: Prepare a multi-layer silica (B1680970) gel column. The column can be packed from bottom to top with silica gel, alumina, and anhydrous sodium sulfate (B86663).

-

Elution: Pre-wash the column with the elution solvent (e.g., hexane:dichloromethane, 1:1 v/v). Apply the concentrated extract to the top of the column and elute the target analytes.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

2. Analysis of Water Samples

a. Sample Preparation and Extraction

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spiking with Internal Standard: Add a known amount of this compound solution to the water sample.

-

Liquid-Liquid Extraction (LLE): Transfer the water sample to a 2 L separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane). Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh solvent.

-

Drying and Concentration: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to 1-2 mL using a rotary evaporator.

b. Extract Cleanup

-

Solid-Phase Extraction (SPE): Condition a silica or Florisil SPE cartridge with the appropriate solvent. Pass the concentrated extract through the cartridge.

-

Elution: Elute the analytes with a suitable solvent or solvent mixture.

-

Final Concentration: Concentrate the eluate to a final volume of 100 µL.

3. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a high-resolution mass spectrometer (HRMS) for enhanced selectivity and sensitivity.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of many BFRs.

-

Injection: Pulsed splitless injection is often used to ensure the efficient transfer of high-boiling point analytes onto the column.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature program is crucial for the separation of target analytes. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high final temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the native analytes and for this compound.

Data Presentation

The following tables present representative quantitative data for the analysis of a hypothetical long-chain brominated alkane (LCBA) using this compound as an internal standard. These values are illustrative and should be determined for each specific application through rigorous method validation.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Matrix | Analyte | MDL (ng/g or ng/L) | LOQ (ng/g or ng/L) |

| Soil | LCBA | 0.05 | 0.15 |

| Sediment | LCBA | 0.08 | 0.25 |

| Water | LCBA | 0.10 | 0.30 |

Table 2: Recovery of this compound in Different Matrices

| Matrix | Spiking Level (ng) | Number of Replicates | Average Recovery (%) | Relative Standard Deviation (%) |

| Soil | 10 | 5 | 92 | 8 |

| Sediment | 10 | 5 | 85 | 12 |

| Water | 10 | 5 | 95 | 6 |

Mandatory Visualizations

Caption: Workflow for the analysis of brominated compounds in soil and sediment.

Caption: Workflow for the analysis of brominated compounds in water.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Application Notes and Protocols: 1,10-Dibromodecane-D20 for Quantitative Analysis of Long-Chain Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of long-chain compounds in complex biological and environmental matrices is a critical challenge in modern analytical chemistry. These molecules, including fatty acids, lipids, hydrocarbons, and polymers, play vital roles in biological systems and are key indicators in drug development and environmental monitoring. The inherent variability in sample preparation, extraction efficiency, and instrument response can lead to significant inaccuracies in quantitative analysis. The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges, and 1,10-Dibromodecane-D20 serves as an ideal internal standard for the analysis of various long-chain aliphatic compounds.[1]

This deuterated analog of 1,10-dibromodecane (B1670030) is chemically almost identical to its non-labeled counterparts, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry (MS).[1] By adding a known amount of this compound to a sample at the beginning of the workflow, it is possible to correct for variations that may occur during extraction, derivatization, and analysis, thereby enabling highly accurate and precise quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically enriched compound (the internal standard), such as this compound, to a sample containing the analyte of interest. The internal standard and the analyte are assumed to have identical chemical and physical properties, leading to the same behavior throughout the analytical procedure.

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of a range of long-chain, non-polar to semi-polar compounds, including:

-

Long-Chain Hydrocarbons: For environmental monitoring of petroleum contamination in soil and water samples.

-

Long-Chain Fatty Acids and their Derivatives: In biomedical research to study metabolic pathways and disease biomarkers, following appropriate derivatization.

-

Aliphatic Moieties in Polymers: For quality control and characterization of polymeric materials.

Experimental Protocols

Below are detailed protocols for the quantitative analysis of long-chain hydrocarbons and fatty acids using this compound as an internal standard.

Protocol 1: Quantitative Analysis of Long-Chain Hydrocarbons in Environmental Samples by GC-MS

This protocol is designed for the quantification of C10-C30 range hydrocarbons in water samples.

1. Materials and Reagents

-

Internal Standard (IS) Stock Solution: this compound (1 mg/mL in hexane).

-

Calibration Standards: A certified mixture of C10-C30 n-alkanes (e.g., 100 µg/mL each in hexane).

-

Solvents: Hexane (pesticide residue grade), Dichloromethane (DCM, pesticide residue grade).

-

Reagents: Anhydrous sodium sulfate.

-

Sample Containers: 1 L amber glass bottles with PTFE-lined caps.

-

Extraction Glassware: 2 L separatory funnels, concentration tubes.

2. Sample Preparation (Liquid-Liquid Extraction)

-

To a 1 L water sample in a separatory funnel, add a known amount of the this compound internal standard stock solution (e.g., 50 µL for a final concentration of 50 µg/L).

-

Add 60 mL of DCM to the separatory funnel, cap, and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.

-

Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

4. Data Presentation

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| n-Decane | ~8.5 | 57.1 | 43.1 |

| n-Dodecane | ~10.8 | 57.1 | 43.1 |

| n-Hexadecane | ~15.2 | 57.1 | 43.1 |

| n-Eicosane | ~19.5 | 57.1 | 43.1 |

| This compound (IS) | ~14.5 | 159.1 | 173.1 |

| n-Triacontane | ~27.8 | 57.1 | 43.1 |

Table 1: Example GC-MS parameters for hydrocarbon analysis.

| Calibration Level (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 10 | 15,000 | 100,000 | 0.150 |

| 25 | 38,000 | 102,000 | 0.373 |

| 50 | 76,000 | 101,000 | 0.752 |

| 100 | 155,000 | 103,000 | 1.505 |

| 250 | 380,000 | 100,000 | 3.800 |

Table 2: Example calibration data for a representative hydrocarbon.

Protocol 2: Quantitative Analysis of Long-Chain Fatty Acids in Biological Plasma by LC-MS/MS

This protocol describes the quantification of long-chain fatty acids (LCFAs) in human plasma. A derivatization step is included to improve chromatographic retention and ionization efficiency.

1. Materials and Reagents

-

Internal Standard (IS) Working Solution: this compound (10 µg/mL in methanol).

-

Calibration Standards: A mixture of C14-C22 fatty acid standards (e.g., 1 mg/mL each in ethanol).

-

Solvents: Methanol (B129727), Acetonitrile, Isopropanol, Water (all LC-MS grade).

-

Reagents:

-

2-picolylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Formic acid

-

2. Sample Preparation (Protein Precipitation, Extraction, and Derivatization)

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of a solution containing 2-picolylamine (10 mg/mL), EDC (10 mg/mL), and pyridine (10 mg/mL) in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

After cooling, add 50 µL of 0.1% formic acid in water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-30% B

-

18.1-22 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. Data Presentation

| Analyte (Picolinyl Ester) | Precursor Ion (m/z) | Product Ion (m/z) |

| Palmitic Acid | 349.3 | 93.1 |

| Stearic Acid | 377.3 | 93.1 |

| Oleic Acid | 375.3 | 93.1 |

| Linoleic Acid | 373.3 | 93.1 |

| This compound (IS) | 341.2 | 159.1 |

Table 3: Example LC-MS/MS MRM transitions for derivatized fatty acids.

| Analyte Concentration (µM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 25,000 | 200,000 | 0.125 |

| 5 | 130,000 | 205,000 | 0.634 |

| 10 | 255,000 | 202,000 | 1.262 |

| 50 | 1,280,000 | 203,000 | 6.305 |

| 100 | 2,550,000 | 201,000 | 12.687 |

Table 4: Example calibration data for a representative fatty acid.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a variety of long-chain compounds by GC-MS and LC-MS. Its chemical properties ensure it accurately reflects the behavior of analogous analytes throughout the analytical process, enabling robust correction for experimental variability. The protocols provided herein offer a solid foundation for developing and validating methods for the accurate quantification of long-chain compounds in diverse and complex matrices, which is essential for advancing research and development in the pharmaceutical and environmental sciences.

References

Application Notes and Protocols: Incorporation of 1,10-Dibromodecane-D20 in Polymer Synthesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in a wide range of scientific disciplines, from mechanistic studies in organic chemistry to the development of pharmaceuticals with improved pharmacokinetic profiles.[1][2][3][4][5] In polymer science, the incorporation of deuterium (B1214612) provides a powerful method for elucidating polymer structure and dynamics using techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast matching," enabling detailed investigations of polymer blend morphology, chain conformation in solution, and the structure of self-assembled systems.[6][8][9]

1,10-Dibromodecane-D20 is a deuterated α,ω-dihaloalkane monomer that can be incorporated into various polymer architectures through polycondensation or polyaddition reactions. Its use allows for the precise placement of deuterium labels within the polymer backbone. These deuterated polymers are instrumental in understanding material properties at the molecular level and are finding increasing use in biomedical applications and drug delivery research.[10] This document provides detailed application notes and protocols for the synthesis and characterization of polymers incorporating this compound.

Applications

The primary applications for polymers synthesized with this compound include:

-

Neutron Scattering Studies: The significant contrast between the deuterated decane (B31447) segments and non-deuterated components of a polymer system makes these materials ideal for SANS and other neutron-based analytical techniques. This allows for detailed studies of:

-

NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra and provide information on molecular dynamics.

-

Drug Delivery and Biomedical Research: Deuterated polymers can be used as non-invasive tracers to study the in vivo fate of polymer-based drug carriers and implants.[3] The kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can also be exploited to slow down the metabolic degradation of polymer-based therapeutics, potentially prolonging their efficacy.[2][5]

-

Tracer Studies in Polymer Degradation: The deuterated segments can act as a tracer to study the degradation mechanisms of polymers under various environmental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. These should be adapted based on the specific co-monomer and desired polymer characteristics.

Protocol 1: Synthesis of a Deuterated Copolyester via Polycondensation

This protocol describes the synthesis of a random copolyester by reacting this compound with a dicarboxylic acid.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., terephthalic acid)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the dicarboxylic acid (1.0 eq) and potassium carbonate (2.2 eq) in anhydrous DMF under an inert atmosphere.

-

Catalyst Addition: Add the phase-transfer catalyst (0.1 eq) to the reaction mixture.

-

Monomer Addition: Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like gel permeation chromatography (GPC) if aliquots are taken.

-

Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

-

Washing: Filter the precipitated polymer and wash it extensively with methanol and then water to remove unreacted monomers, catalyst, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Deuterated Polyamine via Polycondensation

This protocol outlines the synthesis of a polyamine by reacting this compound with a diamine.

Materials:

-

This compound

-

Diamine (e.g., hexamethylenediamine)

-

Base (e.g., triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous DMSO.

-

Monomer Addition: Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise to the stirred diamine solution at room temperature. An exotherm may be observed.

-

Polymerization: After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of acetone.

-

Washing: Collect the polymer by filtration and wash it thoroughly with acetone to remove residual reactants and solvent.

-

Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C).

Data Presentation

The following tables provide representative data for polymers synthesized using 1,10-Dibromodecane. Note that the actual data for polymers containing this compound will be very similar but may show slight variations due to the kinetic isotope effect.

Table 1: Molecular Weight and Polydispersity Data

| Polymer Type | Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Copolyester | Terephthalic Acid | 15,000 | 32,000 | 2.13 |

| Polyamine | Hexamethylenediamine | 12,500 | 26,000 | 2.08 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Mw/Mn. Data obtained by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties

| Polymer Type | Co-monomer | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Decomposition Temp (Td, °C) |

| Copolyester | Terephthalic Acid | 65 | 145 | 380 |

| Polyamine | Hexamethylenediamine | 50 | 160 | 350 |

Data obtained by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of polymers incorporating this compound.

General Polymer Structure

Caption: General repeating unit of a polymer synthesized from this compound and a co-monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. benchchem.com [benchchem.com]

- 10. Self-Assembly of Polymers and Their Applications in the Fields of Biomedicine and Materials [mdpi.com]

Application Notes and Protocols: Use of 1,10-Dibromodecane-D20 in Metabolic Tracer Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction